molecular formula C23H32FN7O7S2 B14692403 3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25312-99-6

3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14692403
CAS No.: 25312-99-6
M. Wt: 601.7 g/mol
InChI Key: UJCSTPINAUDAAS-UHFFFAOYSA-N
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Description

3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the formation of the triazine ring. The triazine ring is typically synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions. The subsequent steps involve the introduction of the phenoxy group, the propylcarbamoylamino linkage, and the benzenesulfonyl fluoride group. Each step requires specific reagents and conditions, such as the use of organic solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia and ethanol. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

Scientific Research Applications

3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring and sulfonyl fluoride group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol
  • 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)propylamine
  • Benzenesulfonyl fluoride

Uniqueness

3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

25312-99-6

Molecular Formula

C23H32FN7O7S2

Molecular Weight

601.7 g/mol

IUPAC Name

3-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H26FN7O4S.C2H6O3S/c1-21(2)28-18(23)27-19(24)29(21)15-7-9-16(10-8-15)33-12-4-11-25-20(30)26-14-5-3-6-17(13-14)34(22,31)32;1-2-6(3,4)5/h3,5-10,13H,4,11-12H2,1-2H3,(H2,25,26,30)(H4,23,24,27,28);2H2,1H3,(H,3,4,5)

InChI Key

UJCSTPINAUDAAS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCCCNC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

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